molecular formula C11H16N2O B8108912 3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane

3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane

Cat. No.: B8108912
M. Wt: 192.26 g/mol
InChI Key: NSNNIRIULMNCJB-UHFFFAOYSA-N
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Description

3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane is a compound that features a unique bicyclic structure with a furan ring attached to a diazabicyclooctane core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the furan and diazabicyclooctane moieties endows it with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane typically involves the construction of the diazabicyclooctane core followed by the introduction of the furan moiety. One common approach is to start with a suitable precursor that can undergo cyclization to form the diazabicyclooctane structure. This can be achieved through various cyclization reactions, including intramolecular nucleophilic substitution or cycloaddition reactions.

For instance, a precursor containing a suitable leaving group and a nucleophile can be cyclized under basic conditions to form the diazabicyclooctane core. Subsequently, the furan moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the coupling reaction, as well as the development of efficient purification methods to isolate the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The diazabicyclooctane core can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, such as m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid and other oxidized furan derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various N-substituted diazabicyclooctane derivatives.

Scientific Research Applications

3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.

    Biology: The compound can be used as a probe or ligand in biochemical studies to investigate enzyme mechanisms or receptor interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The diazabicyclooctane core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the furan moiety can participate in π-π stacking and other aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but different functional groups.

    Furan-2,5-dicarboxylic acid: An oxidized derivative of furan with distinct chemical properties.

    Tetrahydrofuran: A reduced derivative of furan with different reactivity and applications.

Uniqueness

3-(Furan-3-ylmethyl)-3,6-diazabicyclo[321]octane is unique due to the combination of the furan and diazabicyclooctane moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-14-8-9(1)5-13-6-10-3-11(7-13)12-4-10/h1-2,8,10-12H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNNIRIULMNCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN(C2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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